molecular formula C6H6N2 B13700140 p-Benzoquinone diimine CAS No. 4377-73-5

p-Benzoquinone diimine

Cat. No.: B13700140
CAS No.: 4377-73-5
M. Wt: 106.13 g/mol
InChI Key: ACFNYGLBKAZUDY-UHFFFAOYSA-N
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Description

p-Benzoquinone diimine, also known as 1,4-benzoquinone diimine, is an organic compound with the molecular formula C6H6N2. It is a derivative of benzoquinone where the oxygen atoms are replaced by imine groups. This compound is known for its distinctive yellow to brown crystalline appearance and is soluble in ethanol, acetic acid, and ethyl acetate, but insoluble in cold water, benzene, and gasoline .

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Benzoquinone diimine can be synthesized through the oxidative coupling of para-phenylenediamine with an oxidizing agent such as ferricyanide. The reaction typically occurs in an alkaline medium and involves the formation of an intermediate, which then undergoes further oxidation to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of organometallic catalysts. For instance, N,N’-dichloro-benzoquinone diimine can be coupled with Grignard reagents of thiophene using nickel (II) complexes as catalysts. This method yields moderate amounts of the desired product with molecular weights ranging from 4.3 to 7.0 × 10^3 .

Chemical Reactions Analysis

Types of Reactions: p-Benzoquinone diimine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Ferricyanide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrazine.

    Substitution Reagents: Anilines, dimethylanilines

Major Products Formed:

Mechanism of Action

Properties

IUPAC Name

cyclohexa-2,5-diene-1,4-diimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c7-5-1-2-6(8)4-3-5/h1-4,7-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFNYGLBKAZUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=N)C=CC1=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4377-73-5
Record name p-Benzoquinone diimine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004377735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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